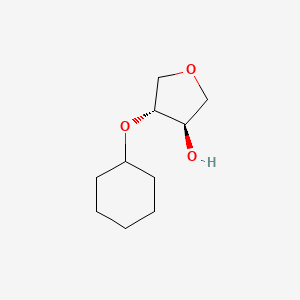

(3R,4R)-4-(cyclohexyloxy)oxolan-3-ol

Description

(3R,4R)-4-(Cyclohexyloxy)oxolan-3-ol is a chiral tetrahydrofuran derivative characterized by a cyclohexyl ether substituent at the 4-position and a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring. For example:

- Substituent Effects: The cyclohexyloxy group confers lipophilicity, which may enhance membrane permeability compared to polar substituents like hydroxyl or sulfanyl groups .

- Stereochemistry: The (3R,4R) configuration ensures spatial orientation critical for interactions in enantioselective synthesis or biological systems .

Properties

IUPAC Name |

(3R,4R)-4-cyclohexyloxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQAXOVRJLTSTD-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@@H]2COC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(cyclohexyloxy)oxolan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tetrahydrofuran and cyclohexanol.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(cyclohexyloxy)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(3R,4R)-4-(cyclohexyloxy)oxolan-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4R)-4-(cyclohexyloxy)oxolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in drug discovery and development.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Properties: Lipophilicity: Cyclohexyloxy and benzyloxy groups (e.g., Tribenoside) increase hydrophobicity, favoring drug absorption . Reactivity: Sulfanyl (e.g., C₇H₁₄O₂S) and sulfonate groups (e.g., C₁₂H₁₆O₄S) enhance electrophilicity, enabling nucleophilic substitution reactions . Fluorination: Difluoromethyl derivatives (C₅H₈F₂O₂) improve metabolic stability and bioavailability .

Stereochemical Impact :

- The (3R,4R) or (3S,4R) configurations influence binding affinity in chiral environments. For example, (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol is tailored for asymmetric catalysis or receptor-targeted drug design .

Applications: Pharmaceuticals: Tribenoside’s complex substituents enable therapeutic activity, while simpler analogs like (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol serve as intermediates . Material Science: Hydroxymethyl derivatives (e.g., (3R,4R)-4-(Hydroxymethyl)oxan-3-ol) are used in polymer synthesis due to their bifunctional reactivity .

Research Findings and Challenges

- Synthesis Challenges : Discontinued products (e.g., C₇H₁₄O₂S) suggest synthetic difficulties, possibly due to steric hindrance from bulky substituents or purification issues .

- Analytical Data : LC/MS retention times (e.g., 0.95 min for Compound 22b) provide benchmarks for purity assessment in chiral separations .

Biological Activity

(3R,4R)-4-(cyclohexyloxy)oxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the context of mitochondrial bioenergetics and cytoprotection. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound has been explored in various studies. One notable method involves the use of cyclohexanediol derivatives to create noviomimetics, which retain cytoprotective potential through their ability to enhance mitochondrial bioenergetics. This approach allows for the modification of substituents on the cyclohexyl ring, which is crucial for optimizing biological activity .

Cytoprotective Effects

Research indicates that this compound exhibits significant cytoprotective properties. In vitro studies have shown that this compound can enhance mitochondrial respiration in neuroblastoma cells, suggesting an improvement in cellular energy metabolism. Specifically, compounds related to this structure have been shown to increase ATP production via oxidative phosphorylation (Oxphos), which is more efficient than glycolysis .

The mechanism by which this compound exerts its effects appears to be linked to its interaction with heat shock protein 90 (Hsp90). The compound acts as a small molecule inhibitor that influences the C-terminal of Hsp90, thereby impacting mitochondrial function and enhancing cellular resilience against stress .

Study 1: Mitochondrial Bioenergetics

A study conducted using a Seahorse Extracellular Flux Analyzer demonstrated that treatment with this compound led to a marked increase in mitochondrial respiration rates in treated neuroblastoma cells. The results indicated a shift towards greater ATP production through Oxphos compared to untreated controls. This finding underscores the compound's potential as a therapeutic agent for conditions characterized by mitochondrial dysfunction .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships of various analogs revealed that modifications at specific positions on the cyclohexyl ring could enhance cytoprotective activity. For instance, changes at the 3′ and 4′ positions significantly influenced both glycolytic and Oxphos ATP production pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.